molecular formula C10H14N2 B2513907 5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine CAS No. 2241142-44-7

5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine

Cat. No.: B2513907
CAS No.: 2241142-44-7
M. Wt: 162.236
InChI Key: JXUAWFUNGIJNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is a heterocyclic compound featuring a fused pyridine-azepine ring system with a methyl substituent at the 5-position. Its structure combines a pyridine ring (six-membered aromatic nitrogen-containing ring) fused to an azepine ring (seven-membered nitrogen-containing ring).

Properties

IUPAC Name

5-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-9-4-2-7-12-10(9)5-3-6-11-8/h2,4,7-8,11H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUAWFUNGIJNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCCN1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Key Substituents Notable Properties Biological Activity (if reported) References
5-Methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine C₁₀H₁₄N₂ 162.23 Pyrido[3,2-c]azepine Methyl at C5 Increased hydrophobicity Not explicitly reported -
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine C₉H₁₂N₂ 148.21 Pyrido[3,2-b]azepine None Lower molecular weight, [3,2-b] ring fusion Commercial availability noted
2-Methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine C₉H₁₃N₃ 163.22 Pyrimido[4,5-d]azepine Methyl at C2 Pyrimidine ring enhances π-π interactions Not reported
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride C₁₀H₁₂Cl₂N₃ 209.68 Pyrido[2,3-d]azepine Carbonitrile, dihydrochloride High aqueous solubility Potential pharmacological applications
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione C₂₀H₂₃N₅O₃ 393.43 Pyrimido[4,5-b][1,4]diazepine Ethoxymethyl, phenyl, dione Crystal structure with N—H···O hydrogen bonds Kinase inhibition potential
Key Observations:
  • Ring Fusion Position : The [3,2-c] fusion in the target compound distinguishes it from analogs like [3,2-b] or [2,3-d], altering electronic distribution and steric effects.
  • Substituent Effects : Methyl groups (e.g., at C5 or C2) increase hydrophobicity, while polar groups like carbonitrile or dihydrochloride salts improve solubility .

Biological Activity

5-Methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 148.21 g/mol
  • IUPAC Name : 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions from 2-aminopyridine and 1,4-dihalobutanes under basic conditions. This method allows for the formation of the azepine ring while maintaining the integrity of the pyridine structure .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A notable study evaluated several derivatives against pathogenic bacteria and fungi:

  • Key Findings :
    • The compound exhibited moderate activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM for one derivative .
    • Selective antifungal activity was observed against Candida species and Gram-positive bacteria such as Micrococcus luteus.
CompoundMIC (µM)Activity
3g0.21Antibacterial
3fVariableAntifungal
3aModerateAntibacterial

Anticancer Properties

The compound's mechanism of action in cancer cells involves modulation of enzyme activities related to cell proliferation. Studies have indicated that it can inhibit specific enzymes that are crucial for tumor growth:

  • Mechanism :
    • Binding to DNA gyrase and MurD enzymes was demonstrated through molecular docking studies.
    • The interactions involve hydrogen bonding and π-stacking interactions that stabilize the compound within the active site .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents lead to different biological profiles:

  • Active Substituents : Methyl groups at specific positions enhance activity.
  • Comparative Analysis : Structural analogs such as 5H,6H,7H,8H,9H-pyrido[3,2-b]azepine exhibit different binding affinities due to variations in ring fusion patterns .

Case Studies

  • Antimicrobial Screening :
    • A series of derivatives were synthesized and screened for antimicrobial efficacy. Compound 3g showed the highest inhibitory effect against both Gram-negative and Gram-positive bacteria.
    • In vitro assays confirmed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells.
  • Docking Studies :
    • Molecular docking simulations revealed that compound 3g forms critical interactions with amino acids in the active sites of target enzymes like DNA gyrase.
    • Binding energies were comparable to established antibiotics like ciprofloxacin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.